molecular formula C10H8N2O3S B2847480 DI(Pyridin-2-YL) sulfite CAS No. 105125-43-7

DI(Pyridin-2-YL) sulfite

Cat. No.: B2847480
CAS No.: 105125-43-7
M. Wt: 236.25
InChI Key: YIZMNGKCMZDQJW-UHFFFAOYSA-N
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Description

DI(Pyridin-2-YL) sulfite is a chemical compound with significant applications in various fields of science and industry. This compound is known for its unique structure and reactivity, making it a valuable substance in research and practical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: DI(Pyridin-2-YL) sulfite can be synthesized through several methods, including the reaction of pyridine-2-carbonyl chloride with sodium sulfite in an aqueous medium. The reaction typically requires a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is often produced on a larger scale using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent quality and yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: DI(Pyridin-2-YL) sulfite undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

  • Substitution: Nucleophiles such as halides or alkyl groups can participate in substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted derivatives where the pyridine ring is modified.

Scientific Research Applications

DI(Pyridin-2-YL) sulfite has a wide range of applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the construction of complex molecules.

  • Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme activities.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

DI(Pyridin-2-YL) sulfite is similar to other pyridine derivatives, such as DI(Pyridin-2-YL) ketone and DI(Pyridin-2-YL) disulfide. it is unique in its sulfite group, which imparts distinct chemical properties and reactivity. The presence of the sulfite group allows for specific reactions and applications that are not possible with other pyridine derivatives.

Comparison with Similar Compounds

  • DI(Pyridin-2-YL) ketone

  • DI(Pyridin-2-YL) disulfide

  • DI(Pyridin-2-YL) amine

Properties

IUPAC Name

dipyridin-2-yl sulfite
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c13-16(14-9-5-1-3-7-11-9)15-10-6-2-4-8-12-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZMNGKCMZDQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OS(=O)OC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under nitrogen atmosphere, to a solution of 2-hydroxypyridine (2.66 g) and NEt3 (4.05 mL) in THF (80 mL) was added dropwise SOCl2 (1.05 mL) under ice-cooling, and the mixture was stirred for one hour. The mixture was filtered, and the solvent was evaporated under reduced pressure to give di-2-pyridyl sulfite (3.02 g, 91%).
Quantity
2.66 g
Type
reactant
Reaction Step One
Name
Quantity
4.05 mL
Type
reactant
Reaction Step One
Name
Quantity
1.05 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One

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